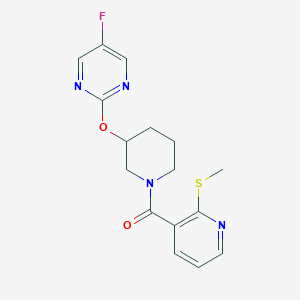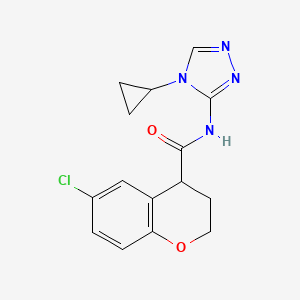
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-methoxypropyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-methoxypropyl)oxalamide is a useful research compound. Its molecular formula is C19H29N3O5S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-methoxypropyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-methoxypropyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alkylation of Amines and Carboxylate Esters
Research on the alkylation of amines with alcohols and carboxylate esters, including the formation of N-methylpyridinium salts during the synthesis of pyridine-Molybdate(V) complexes, suggests potential pathways for synthesizing complex nitrogen-containing compounds. This study explored how dimethyl oxalate could alkylate pyridine, indicating a method for modifying compounds with pyrrolidinyl and methoxypropyl groups through esterification and alkylation processes (Dolenc & Modec, 2008).
Multistep Synthesis Involving Pyridine Structures
The multistep synthesis of dimethyl sulfomycinamate, involving the Bohlmann-Rahtz heteroannulation, provides insights into complex organic syntheses involving pyridine and similar heterocyclic structures. This type of synthesis, which includes steps such as cyclization and methylation, could be relevant for creating derivatives of the compound , especially considering the role of sulfonate and pyrrolidinyl structures in pharmaceutical chemistry (Bagley et al., 2005).
Reactivity and Modification of Pyrrole Structures
Studies on the modification of pyrrole structures, such as the transformation of trimethyl (1-pyrrolyl)ammonium ion into 1-[(dimethylamino)methyl]-pyrrole, highlight the chemical reactivity of pyrrolidinyl compounds. Such research provides a foundation for understanding how modifications to the pyrrolidinyl moiety in N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-methoxypropyl)oxalamide could affect its properties and potential applications (Zeltner & Bernauer, 1983).
Application in Polymer Chemistry
The study on polymerization initiated by dimethyl sulfonium 2-pyridyl carbonyl methylide explores the use of sulfonium and pyridyl groups in initiating radical polymerization. This indicates potential applications of similar compounds in materials science, particularly in the synthesis of polymers with specific properties (Bhatnagar & Srivastava, 1991).
properties
IUPAC Name |
N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-(3-methoxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5S/c1-14-7-8-15(2)17(12-14)28(25,26)22-10-4-6-16(22)13-21-19(24)18(23)20-9-5-11-27-3/h7-8,12,16H,4-6,9-11,13H2,1-3H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQQEOWBWKLEBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-methoxypropyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2776859.png)
![2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide](/img/structure/B2776860.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone oxalate](/img/structure/B2776861.png)

![N'-[(Z)-(4-chlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2776863.png)

![Tert-butyl 2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2776866.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(1-hydroxycyclohexyl)acetamide](/img/structure/B2776867.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2776870.png)



![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2776876.png)
![N-[4-[2-(benzenesulfonyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2776878.png)